5-Methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene-1,3-diol
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Overview
Description
5-Methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene-1,3-diol is a chemical compound with the molecular formula C₁₇H₂₂O₂ It is known for its complex structure, which includes a benzene ring substituted with a methyl group and a diol group, as well as a cyclohexene ring with additional methyl and prop-1-en-2-yl groups
Preparation Methods
The synthesis of 5-Methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene-1,3-diol involves several steps. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the prop-1-en-2-yl group: This step typically involves an alkylation reaction using a suitable alkyl halide.
Substitution on the benzene ring: The methyl and diol groups are introduced through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
5-Methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters. Reagents like alkyl halides or acyl chlorides are commonly used.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s diol groups can form hydrogen bonds with active sites, while the hydrophobic cyclohexene and benzene rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 5-Methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene-1,3-diol include:
Cannabidiol: Another compound with a similar cyclohexene and benzene ring structure, known for its biological activity.
Lavandulol derivatives: Compounds like ®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 2-methylbutanoate share structural similarities and are used in fragrance and flavor industries
The uniqueness of this compound lies in its specific substitution pattern and the presence of both diol and alkyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVOVXWEBSQJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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